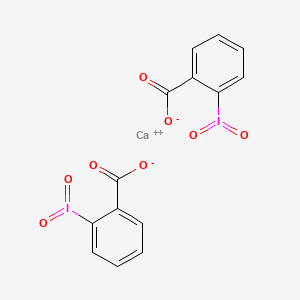
2-Amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-1,5,6,7-tetrahydropteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4alpha-hydroxy-tetrahydrobiopterin, also known as 4a-Hthb, is a compound belonging to the biopterins and derivatives class. These compounds are coenzymes containing a 2-amino-pteridine-4-one derivative. 4alpha-hydroxy-tetrahydrobiopterin plays a crucial role in the biosynthesis of tetrahydrobiopterin, which is essential for the conversion of phenylalanine into tyrosine by phenylalanine hydroxylase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4alpha-hydroxy-tetrahydrobiopterin involves the oxidation of tetrahydrobiopterin. This reaction can be catalyzed by various oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .
Industrial Production Methods: Industrial production of 4alpha-hydroxy-tetrahydrobiopterin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as mechanosynthesis and solid-state melt reactions to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4alpha-hydroxy-tetrahydrobiopterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in various biochemical pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving 4alpha-hydroxy-tetrahydrobiopterin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of 4alpha-hydroxy-tetrahydrobiopterin include quinonoid-dihydrobiopterin and other pteridine derivatives. These products are crucial intermediates in the biosynthesis of neurotransmitters and other biologically active molecules .
Aplicaciones Científicas De Investigación
4alpha-hydroxy-tetrahydrobiopterin has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions. In biology, it plays a vital role in the biosynthesis of neurotransmitters such as dopamine and serotonin. In medicine, it is studied for its potential therapeutic applications in treating disorders related to neurotransmitter deficiencies. Additionally, it is used in the industry for the production of various pteridine derivatives .
Mecanismo De Acción
The mechanism of action of 4alpha-hydroxy-tetrahydrobiopterin involves its role as a coenzyme in the hydroxylation of phenylalanine to tyrosine. This reaction is catalyzed by phenylalanine hydroxylase, which requires 4alpha-hydroxy-tetrahydrobiopterin as a cofactor. The compound also regulates the dimerization of homeodomain protein HNF-1-alpha and enhances its transcriptional activity .
Comparación Con Compuestos Similares
4alpha-hydroxy-tetrahydrobiopterin is unique compared to other biopterins and derivatives due to its specific role in the biosynthesis of tetrahydrobiopterin. Similar compounds include dihydrobiopterin and quinonoid-dihydrobiopterin, which also play roles in the biosynthesis of neurotransmitters but differ in their chemical structures and specific functions .
Propiedades
Número CAS |
70110-58-6 |
|---|---|
Fórmula molecular |
C9H15N5O4 |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
2-amino-6-(1,2-dihydroxypropyl)-4a-hydroxy-3,5,6,7-tetrahydropteridin-4-one |
InChI |
InChI=1S/C9H15N5O4/c1-3(15)5(16)4-2-11-6-9(18,14-4)7(17)13-8(10)12-6/h3-5,14-16,18H,2H2,1H3,(H3,10,11,12,13,17) |
Clave InChI |
KJKIEFUPAPPGBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1CN=C2C(N1)(C(=O)NC(=N2)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
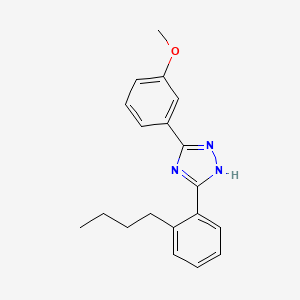



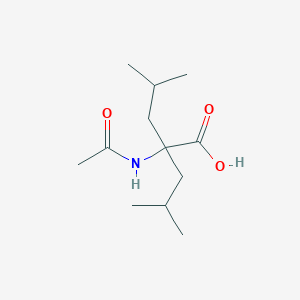
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)

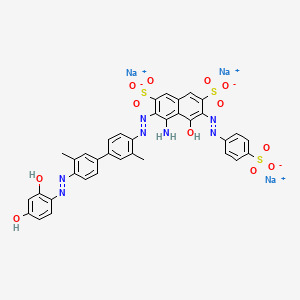


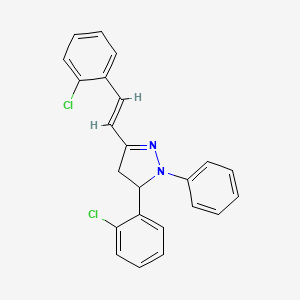
![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
